molecular formula C21H39NO2 B12650735 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 71685-98-8

2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12650735
CAS No.: 71685-98-8
M. Wt: 337.5 g/mol
InChI Key: TZKLETZQFBNKFN-NQLNTKRDSA-N
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Description

2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound characterized by its unique structure, which includes an amino group attached to a propyl chain and a long-chain fatty acid with two cis double bonds at the 9th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with 2-aminopropanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and stringent control of reaction conditions is essential to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

    Oxidation: Epoxides, diols, and hydroxylated fatty acid derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

    2-Aminopropyl (9Z)-octadecenoate: Similar structure but with only one double bond.

    2-Aminopropyl (6Z,9Z,12Z)-octadecatrienoate: Contains three double bonds, leading to different chemical properties.

Uniqueness: 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two cis double bonds at specific positions allows for unique interactions with biological membranes and other molecules.

Properties

CAS No.

71685-98-8

Molecular Formula

C21H39NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-aminopropyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h7-8,10-11,20H,3-6,9,12-19,22H2,1-2H3/b8-7-,11-10-

InChI Key

TZKLETZQFBNKFN-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(C)N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(C)N

Origin of Product

United States

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